

5-Amino-2-methylbenzenesulfonamide chemical structure elucidation

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Compound of Interest

Compound Name:	5-Amino-2-methylbenzenesulfonamide
Cat. No.:	B032415

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An In-depth Technical Guide to the Chemical Structure Elucidation of **5-Amino-2-methylbenzenesulfonamide**

Introduction

5-Amino-2-methylbenzenesulfonamide is a significant organic compound primarily recognized as a key intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor used in cancer therapy.^{[1][2][3]} Accurate confirmation of its chemical structure is critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of **5-Amino-2-methylbenzenesulfonamide**, tailored for researchers, scientists, and drug development professionals.

The guide details the application of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. It includes detailed experimental protocols, data presentation in tabular format, and logical workflows visualized with Graphviz diagrams to facilitate a clear understanding of the structure verification process.

Chemical Identity and Physicochemical Properties

The foundational step in structure elucidation is to gather basic chemical and physical data. This information provides the context for all subsequent spectroscopic analysis.

- IUPAC Name: **5-amino-2-methylbenzenesulfonamide**[\[4\]](#)
- CAS Number: 6973-09-7[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Molecular Formula: C₇H₁₀N₂O₂S[\[1\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)
- Synonyms: 3-Amino-6-methylbenzenesulfonamide, 2-Methyl-5-aminobenzene sulfonamide[\[6\]](#)[\[7\]](#)[\[8\]](#)

The chemical structure of **5-Amino-2-methylbenzenesulfonamide** is depicted below.

Caption: Chemical structure of **5-Amino-2-methylbenzenesulfonamide**.

A summary of the compound's key physicochemical properties is presented in Table 1.

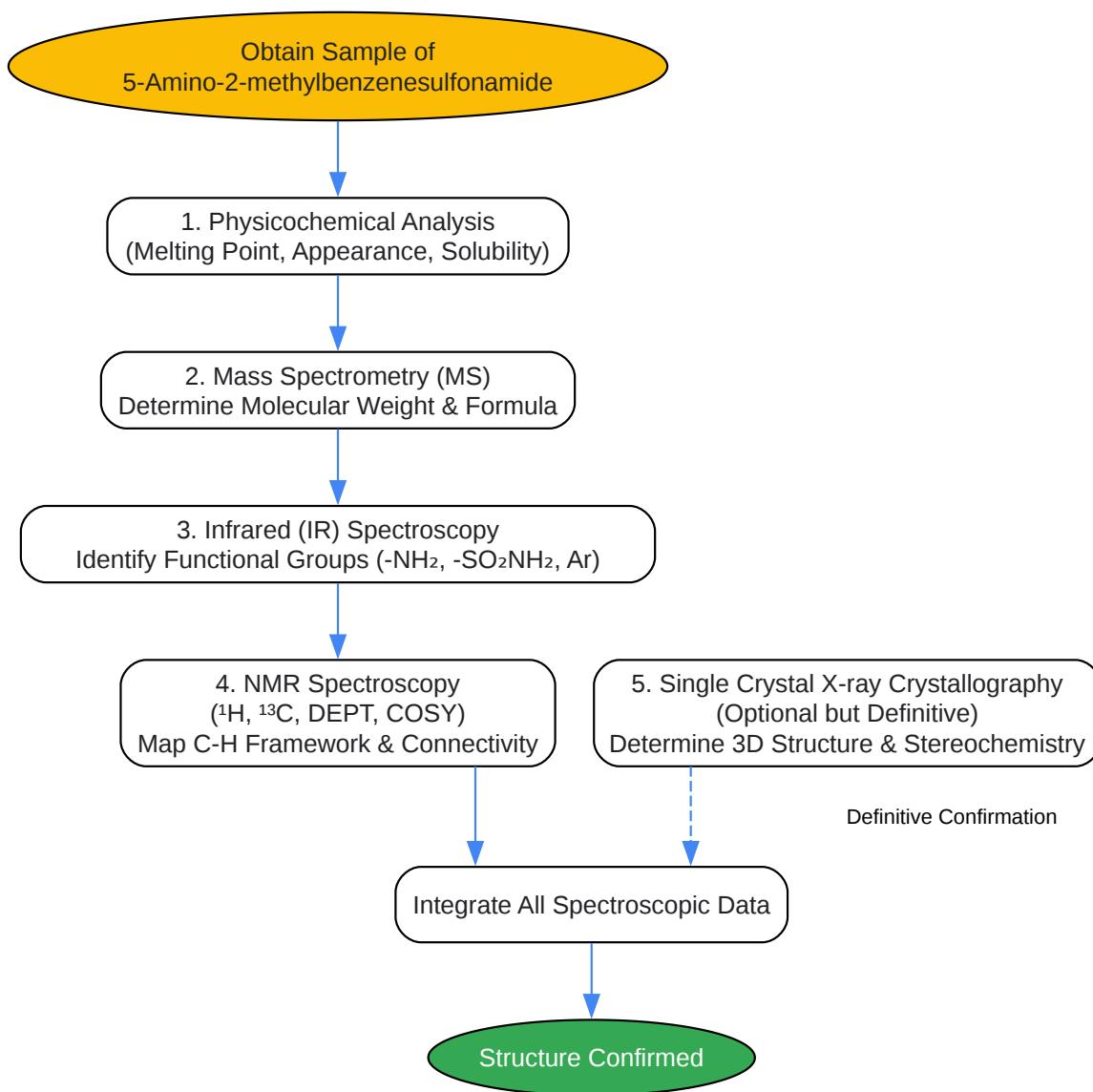
Table 1: Physicochemical Properties of **5-Amino-2-methylbenzenesulfonamide**

Property	Value	Reference(s)
Molecular Weight	186.23 g/mol	[4] [6] [9] [10]
Appearance	White to light yellow/orange crystalline powder	[2] [7] [11]
Melting Point	163 - 170 °C	[1] [11] [12]
Boiling Point	421.5 ± 55.0 °C (Predicted)	[12]
Density	~1.4 g/cm ³ (Predicted)	[1]

| Solubility | Slightly soluble in DMSO and Methanol |[\[12\]](#) |

General Workflow for Structure Elucidation

The process of confirming a chemical structure follows a logical progression, beginning with basic property analysis and moving to more sophisticated spectroscopic techniques. The definitive structure is often confirmed by X-ray crystallography if a suitable crystal can be obtained.



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Caption: General experimental workflow for structure elucidation.

Experimental Protocols and Data Interpretation

This section provides detailed protocols for the primary analytical methods used to elucidate and confirm the structure of **5-Amino-2-methylbenzenesulfonamide**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, enabling the determination of the molecular weight and formula.

Expected Results:

- Molecular Ion (M^+): A prominent peak at $m/z \approx 186.0463$, corresponding to the exact mass of the molecule $[C_7H_{10}N_2O_2S]^+$.^[4]
- Fragmentation: Common fragmentation patterns would involve the loss of SO_2NH_2 (sulfonamide group), NH_2 (amine group), or CH_3 (methyl group), leading to characteristic daughter ions.

Experimental Protocol (Electron Ionization - MS):

- Sample Preparation: Dissolve approximately 0.1-1.0 mg of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrument: High-resolution mass spectrometer (e.g., TOF or Orbitrap).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Inlet System: Direct insertion probe or GC inlet.
- Mass Analyzer: Scan from m/z 40 to 400.
- Data Analysis: Identify the molecular ion peak. Use high-resolution data to calculate the elemental composition and compare it with the theoretical formula ($C_7H_{10}N_2O_2S$). Analyze major fragment ions to support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected Absorption Bands:

- N-H Stretch (Amine): Two distinct bands in the range of $3300-3500\text{ cm}^{-1}$ corresponding to the symmetric and asymmetric stretching of the primary amine ($-NH_2$).
- N-H Stretch (Sulfonamide): Two bands around $3250-3350\text{ cm}^{-1}$ for the primary sulfonamide ($-SO_2NH_2$).

- C-H Stretch (Aromatic): Peaks just above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Peaks just below 3000 cm^{-1} for the methyl group.
- S=O Stretch (Sulfonamide): Two strong, characteristic bands at approximately $1350\text{-}1310\text{ cm}^{-1}$ (asymmetric) and $1160\text{-}1120\text{ cm}^{-1}$ (symmetric).
- C=C Stretch (Aromatic): Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- Aromatic Substitution Pattern: Bending vibrations in the $900\text{-}690\text{ cm}^{-1}$ region can suggest the 1,2,4-trisubstitution pattern on the benzene ring.

Experimental Protocol (Attenuated Total Reflectance - ATR-IR):

- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).
- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory.
- Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm^{-1} .
- Background Scan: Perform a background scan with a clean, empty ATR crystal before running the sample.
- Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups to confirm their presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of a molecule.

Expected ^1H NMR Signals (in DMSO-d_6):

- $\sim 7.2\text{ ppm}$ (doublet, 1H): Aromatic proton ortho to the methyl group.

- ~6.8 ppm (doublet of doublets, 1H): Aromatic proton ortho to the amine group and meta to the methyl group.
- ~6.7 ppm (singlet/doublet, 1H): Aromatic proton ortho to both the amine and sulfonamide groups.
- ~7.0 ppm (broad singlet, 2H): Protons of the sulfonamide group (-SO₂NH₂).
- ~5.5 ppm (broad singlet, 2H): Protons of the amine group (-NH₂).
- ~2.1 ppm (singlet, 3H): Protons of the methyl group (-CH₃).

Expected ¹³C NMR Signals (in DMSO-d₆):

- Seven distinct carbon signals are expected.
- ~148 ppm: Aromatic C attached to the NH₂ group.
- ~140 ppm: Aromatic C attached to the SO₂NH₂ group.
- ~130-135 ppm: Substituted aromatic C attached to the CH₃ group.
- ~110-125 ppm: Three aromatic C-H carbons.
- ~20 ppm: Methyl group carbon (-CH₃).

Experimental Protocol (¹H and ¹³C NMR):

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
- Instrument: NMR spectrometer operating at a field strength of 400 MHz or higher.
- ¹H NMR Acquisition:
 - Acquire a standard one-pulse ¹H spectrum.
 - Set spectral width to cover 0-12 ppm.

- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set spectral width to cover 0-200 ppm.
- Data Analysis: Integrate the ^1H signals to determine proton ratios. Analyze chemical shifts and coupling patterns (splitting) to establish the connectivity of protons. Correlate ^1H and ^{13}C data (using 2D NMR like HSQC/HMBC if necessary) to build the complete molecular structure.

X-ray Crystallography

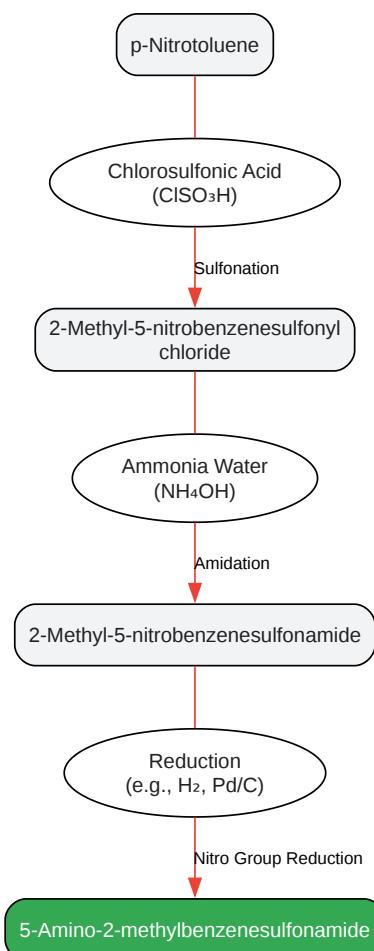
For unambiguous proof of structure, single-crystal X-ray diffraction is the gold standard. It provides the precise 3D arrangement of atoms in the solid state.

Experimental Protocol (Single-Crystal X-ray Diffraction):

- Crystal Growth: Grow a single crystal of high quality suitable for diffraction. A reported method involves slow evaporation from an ethanol solution.[13]
- Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
- Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters until the model converges and accurately represents the experimental data.
- Data Analysis: The final refined structure confirms the connectivity, bond lengths, bond angles, and intermolecular interactions, such as the N-H…O hydrogen bonds reported for this compound.[13][14]

Synthesis Pathway

Understanding the synthesis route can provide additional confidence in the proposed structure. A common method for preparing **5-Amino-2-methylbenzenesulfonamide** starts from p-nitrotoluene.^[3]



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Caption: Common synthesis pathway for **5-Amino-2-methylbenzenesulfonamide**.

Conclusion

The structural elucidation of **5-Amino-2-methylbenzenesulfonamide** is achieved through a systematic combination of analytical techniques. Mass spectrometry confirms the molecular weight and formula, while IR spectroscopy verifies the presence of key functional groups. NMR spectroscopy provides the definitive map of the proton and carbon skeleton, confirming the specific isomer. Finally, X-ray crystallography offers absolute proof of the three-dimensional structure. By integrating the data from these orthogonal methods, researchers can

unequivocally confirm the identity and purity of this critical pharmaceutical intermediate, ensuring the quality and consistency required for drug development and manufacturing.

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